N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide
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Description
N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H17NO2S and its molecular weight is 323.41. The purity is usually 95%.
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Scientific Research Applications
Amidine Protection for Solution Phase Library Synthesis
N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide and related compounds are utilized in organic synthesis, particularly in the protection of amidinonaphthol. The use of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for N-protection is highlighted, facilitating the multiparallel solution phase synthesis of substituted benzamidines. This method is valued for its mild deprotection conditions and the facile introduction of the protective group, supporting the development of chemical libraries (Bailey, Baker, Hayler, & Kane, 1999).
Molecular Structure and Antioxidant Activity Analysis
The compound has been subject to structural and antioxidant activity investigations. X-ray diffraction, IR spectroscopy, and quantum chemical computation (DFT calculations) have been used to analyze its molecular structure and properties. These studies underline the compound's potential in material science and pharmaceuticals, providing insights into its chemical reactivity and antioxidant properties through the DPPH free radical scavenging test (Demir et al., 2015).
High-Performance Liquid Chromatographic Applications
Its derivatives are explored as fluorogenic labeling agents for the HPLC analysis of biologically important thiols. The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, demonstrates selective and rapid reaction with thiols, resulting in fluorescent adducts. This application is particularly relevant in analytical chemistry, offering a novel approach for the detection and quantification of thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Photodecompositions and Heavy-Atom Tunneling
Studies on the photodecompositions of related azide compounds have observed benzazirine intermediates, which rearrange to ketenimines and triplet nitrenes. With a methylthio substituent, this rearrangement occurs even in the dark at cryogenic temperatures, suggesting a heavy-atom tunneling mechanism. This research contributes to the understanding of reaction mechanisms in photochemistry and may have implications for the synthesis and stabilization of reactive intermediates (Inui et al., 2013).
Catalytic Methylation and Pharmaceutical Intermediates
The compound's framework is also instrumental in the catalytic methylation of naphthol, using greener agents like dimethyl carbonate. This process is significant for the production of intermediates like 2-methoxynaphthalene, used in manufacturing non-steroidal, anti-inflammatory drugs such as naproxen. The research emphasizes the role of calcined-hydrotalcite supported on hexagonal mesoporous silica catalysts, showcasing an environmentally friendly and efficient method for methylation (Yadav & Salunke, 2013).
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-22-17-12-11-16(13-7-3-4-8-14(13)17)20-19(21)15-9-5-6-10-18(15)23-2/h3-12H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKHFMLBTDSCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.